Guanabenz hydrochloride

説明

特性

IUPAC Name |

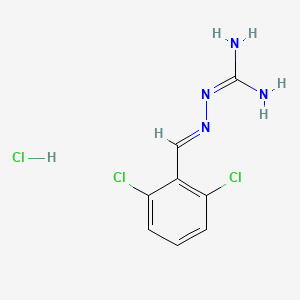

2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWWUUPHJRAOMZ-GAYQJXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177684 | |

| Record name | Guanabenz hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23113-43-1 | |

| Record name | Guanabenz hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023113431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanabenz hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Guanabenz Hydrochloride's Mechanism of Action in Neurodegeneration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanabenz, an α2-adrenergic agonist historically approved for hypertension, has emerged as a significant modulator of the Integrated Stress Response (ISR), a crucial cellular pathway implicated in numerous neurodegenerative diseases. This guide delineates the core mechanism of guanabenz, focusing on its role in mitigating proteotoxicity, a common hallmark of conditions such as Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease (PD), and Alzheimer's Disease (AD). By selectively inhibiting the GADD34-PP1c phosphatase complex, guanabenz prolongs the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a therapeutic attenuation of protein synthesis and the preferential translation of key neuroprotective factors. This document provides a comprehensive overview of the signaling pathways, experimental validation, and quantitative data supporting guanabenz's neuroprotective potential.

The Integrated Stress Response (ISR) in Neurodegeneration

Neurodegenerative diseases are frequently characterized by the accumulation of misfolded or aggregated proteins, which triggers chronic stress in the endoplasmic reticulum (ER), a primary site for protein folding.[1][2][3] This condition, known as ER stress, activates the Unfolded Protein Response (UPR), a major branch of the broader Integrated Stress Response (ISR).[1][3]

The ISR is a conserved signaling network that cells activate in response to various stressors to restore homeostasis.[4][5] A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) by one of several kinases (e.g., PERK, GCN2, PKR, HRI).[6][7][8] Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis by inhibiting its guanine nucleotide exchange factor, eIF2B.[7][9] This reduction in protein translation alleviates the burden on the protein-folding machinery.

However, while reducing the overall protein load, p-eIF2α paradoxically allows for the preferential translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[6][10] ATF4, in turn, upregulates genes involved in stress resolution. A key ATF4 target is the GADD34 gene (also known as PPP1R15A).[6] GADD34 functions as a regulatory subunit that recruits the catalytic subunit of Protein Phosphatase 1 (PP1c) to dephosphorylate eIF2α, thus forming a negative feedback loop to terminate the ISR and resume protein synthesis.[6][11]

In the context of chronic neurodegeneration, this feedback loop can become detrimental. The persistent accumulation of misfolded proteins leads to sustained ISR activation, which, while initially protective, can eventually trigger apoptosis through downstream effectors like CHOP.[12]

Core Mechanism of Action of Guanabenz

Guanabenz's neuroprotective effects are primarily attributed to its ability to modulate the ISR, independent of its well-known α2-adrenergic activity.[10] The core mechanism involves the selective inhibition of the stress-induced GADD34:PP1c phosphatase complex.[1][3]

-

Binding to GADD34: Guanabenz directly binds to the GADD34 regulatory subunit.[10] This interaction prevents GADD34 from effectively recruiting PP1c.[6]

-

Inhibition of eIF2α Dephosphorylation: By disrupting the GADD34:PP1c complex, guanabenz inhibits the stress-induced dephosphorylation of p-eIF2α.[1][6][13] This action prolongs the phosphorylation state of eIF2α. It's important to note that guanabenz is selective for the GADD34-containing complex and does not affect the constitutive eIF2α phosphatase subunit, CReP (PPP1R15B), thereby avoiding a complete and potentially lethal shutdown of protein synthesis.[3][11]

-

Therapeutic Consequences: The sustained p-eIF2α levels lead to two key outcomes:

-

Prolonged Attenuation of Protein Synthesis: This reduces the load of newly synthesized proteins entering the already-stressed ER, providing the cell with more time to clear misfolded protein aggregates.[6]

-

Enhanced ATF4 Translation: The continued presence of p-eIF2α ensures the sustained translation of ATF4, which upregulates neuroprotective pathways.[10][14]

-

Caption: Core mechanism of Guanabenz on the Integrated Stress Response.

Disease-Specific Mechanisms and Efficacy

Parkinson's Disease (PD)

In PD models, a key mechanism involves the protein parkin, the loss of which is a central pathogenic event.[10][14] Studies have shown that guanabenz can be neuroprotective by boosting parkin levels.[10]

-

Mechanism: Guanabenz-mediated enhancement of p-eIF2α leads to increased ATF4 expression.[10][14] ATF4, in turn, promotes the expression of parkin.[10] This upregulation of parkin is essential for the neuroprotective effects observed, as silencing either ATF4 or parkin abolishes the beneficial effects of guanabenz against neurotoxins like 6-hydroxydopamine (6-OHDA).[10][14]

-

Evidence: Guanabenz attenuates 6-OHDA-induced cell death in differentiated PC12 cells, primary ventral midbrain dopaminergic neurons, and in the substantia nigra of mice.[10][14]

Amyotrophic Lateral Sclerosis (ALS)

ALS is characterized by the accumulation of misfolded proteins such as mutant superoxide dismutase 1 (SOD1) and TDP-43.[1][15] Guanabenz has been investigated for its potential to clear these toxic aggregates.

-

Mechanism: By enhancing the UPR pathway through GADD34 inhibition, guanabenz is proposed to reduce the accumulation of misfolded SOD1 and other aggregates, thereby protecting motor neurons.[2][15] In SOD1 G93A mice, guanabenz treatment increased levels of p-eIF2α and the anti-apoptotic protein Bcl-2, while decreasing the pro-apoptotic ER stress marker CHOP.[12]

-

Evidence: Preclinical results have been mixed. Some studies in SOD1 mouse models reported that guanabenz delayed disease onset, improved motor performance, and extended lifespan.[2][12] However, other rigorous studies found that guanabenz accelerated disease progression.[10][16] A Phase 2 clinical trial (ProMISe) in ALS patients did not meet its primary endpoint for the overall population but suggested a potential benefit in slowing disease progression for patients with bulbar onset.[17][18][19] However, significant side effects related to its α2-adrenergic activity, such as hypotension, limited its tolerability.[19]

Alzheimer's Disease (AD) and Other Conditions

Guanabenz has also shown promise in models of other neurodegenerative conditions.

-

Alzheimer's Disease: In cellular and rat models of AD, guanabenz treatment protected against key pathological markers, including tau phosphorylation and amyloid precursor protein levels.[20][21] It also attenuated associated oxidative stress, mitochondrial dysfunction, and apoptosis.[20][21]

-

Prion Diseases: Guanabenz has been shown to be effective in promoting the clearance of misfolded prion protein (PrPsc) and prolonging survival in prion-infected mice, an effect attributed to its inhibition of GADD34.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: Preclinical Efficacy of Guanabenz in Neurodegeneration Models

| Model System | Disease Modeled | Guanabenz Concentration/Dose | Key Quantitative Outcomes | Reference(s) |

| Differentiated PC12 Cells | Parkinson's Disease | 1 µM | Increased p-eIF2α, ATF4, and parkin levels; protected against 6-OHDA toxicity. | [10] |

| Primary Cortical Neurons | General Neurodegeneration | 1 µM | Limited camptothecin-induced neuronal death in an ATF4- and parkin-dependent manner. | [10][14] |

| SOD1 G93A Mice | ALS | 5 mg/kg/day | Delayed disease onset, extended lifespan, improved motor performance, and attenuated motor neuron loss in female mice. | [12] |

| 3T3 Fibroblasts | Cellular Stress | 5 µM and 10 µM | Significantly increased relative levels of p-eIF2α after 8 hours of treatment. | [22] |

| Vanishing White Matter Mice | Vanishing White Matter | 4.5 mg/kg/day | Reduced eIF2α phosphorylation by ~51% and diminished overexpression of CHOP and Trib3. | [9] |

Table 2: Summary of Phase 2 "ProMISe" Clinical Trial in ALS

| Parameter | Details | Reference(s) |

| Study Design | Multicentre, randomized, double-blind, futility design. | [17][18][23] |

| Patient Population | 201 patients with sporadic or familial ALS. | [18][23] |

| Treatment Arms | Guanabenz (16, 32, or 64 mg twice daily) + Riluzole vs. Placebo + Riluzole. | [18][19] |

| Primary Outcome | Proportion of patients progressing to a higher disease stage (MITOS system) at 6 months. | [18][23] |

| Key Findings | - Overall, the trial did not show a significant reduction in disease progression. - A potential therapeutic effect was observed in the subgroup of patients with bulbar onset at the 32 mg and 64 mg doses.[18][19] - Significant tolerability issues due to α2-adrenergic side effects (e.g., hypotension, drowsiness).[19] | [17][18] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common protocols used to investigate guanabenz's mechanism.

Cell Culture and Treatment

-

Cell Lines: Differentiated rat pheochromocytoma (PC12) cells are commonly used as a model for dopaminergic neurons. Primary cultures of ventral midbrain or cortical neurons are used for higher translational relevance.

-

Induction of Stress:

-

Guanabenz Treatment: Guanabenz hydrochloride is dissolved (e.g., in water or DMSO) and applied to cell cultures at concentrations typically ranging from 0.5 µM to 10 µM.[10][22]

Western Blotting for Protein Analysis

-

Objective: To quantify changes in the levels of total and phosphorylated proteins in the ISR pathway.

-

Procedure:

-

Lysate Preparation: Cells or tissues are lysed in RIPA buffer with phosphatase and protease inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies overnight (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-parkin, anti-GADD34, anti-CHOP).

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is used for quantification relative to a loading control (e.g., β-actin or GAPDH).[12]

-

Caption: A typical experimental workflow for Western Blotting analysis.

Animal Models

-

ALS Model: The SOD1 G93A transgenic mouse is a widely used model that develops progressive motor neuron disease. Guanabenz is typically administered via oral gavage or in drinking water.[2][12] Outcome measures include survival, disease onset (e.g., hindlimb paralysis), motor performance (e.g., rotarod test), and post-mortem analysis of motor neuron loss in the spinal cord.[12]

-

PD Model: The intrastriatal injection of 6-OHDA in mice or rats is used to create a unilateral lesion of the nigrostriatal pathway. Guanabenz is administered (e.g., intraperitoneally) and neuroprotection is assessed by quantifying the survival of dopaminergic neurons in the substantia nigra using tyrosine hydroxylase (TH) immunohistochemistry.[10]

Logical Relationships and Therapeutic Strategy

The therapeutic rationale for guanabenz is based on modulating a cellular stress response that has become maladaptive. By intervening at a key regulatory node (GADD34), guanabenz aims to recalibrate the ISR from a pro-death to a pro-survival pathway.

Caption: Logical flow from disease pathology to Guanabenz intervention.

Conclusion and Future Directions

This compound acts as a neuroprotective agent by strategically intervening in the Integrated Stress Response. Its core mechanism—the selective inhibition of the GADD34:PP1c complex—prolongs eIF2α phosphorylation, thereby reducing the proteotoxic load and upregulating pro-survival factors like ATF4 and parkin. This mechanism has demonstrated therapeutic potential across multiple models of neurodegeneration, including Parkinson's, ALS, and Alzheimer's disease.

Despite this promising mechanism, the clinical utility of guanabenz itself is hampered by its α2-adrenergic agonist activity, which leads to dose-limiting side effects such as hypotension and sedation.[10][19] The mixed results in ALS preclinical models and the modest outcomes in clinical trials highlight the complexity of translating this mechanism into effective therapy.

Future research is focused on developing derivatives of guanabenz, such as sephin1, that retain the GADD34-inhibitory activity but are devoid of the α2-adrenergic effects.[7] These next-generation ISR modulators may offer a more tolerable and potent therapeutic strategy, validating the targeting of the GADD34:PP1c phosphatase complex as a promising approach to combatting neurodegenerative diseases.

References

- 1. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The unfolded protein response in neurodegenerative diseases: a neuropathological perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein synthesis modulation as a therapeutic approach for amyotrophic lateral sclerosis and frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of protein homeostasis in neurodegenerative diseases: the role of coding and non-coding genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guanabenz ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Guanabenz delays the onset of disease symptoms, extends lifespan, improves motor performance and attenuates motor neuron loss in the SOD1 G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Targeting the Integrated Stress Response in Cancer Therapy [frontiersin.org]

- 14. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholars.northwestern.edu [scholars.northwestern.edu]

- 16. Blog: Guanabenz Accelerates ALS Disease Progression in Pr... | ALS TDI [als.net]

- 17. The unfolded protein response in amyotrophic later sclerosis: results of a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz [frontiersin.org]

- 19. InFlectis BioScience - Clinical Study Demonstrates Promising Results for Investigative ALS Treatment; InFlectis BioScience is Planning Phase 2 Trial of Next-Generation Therapy [inflectisbioscience.reportablenews.com]

- 20. RETRACTED ARTICLE: Guanabenz mitigates theneuropathological alterations and cell death in Alzheimer’s disease - ProQuest [proquest.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]

Guanabenz as an Alpha-2 Adrenergic Agonist in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanabenz is a centrally acting alpha-2 adrenergic agonist historically used as an antihypertensive agent. Its mechanism of action in the central nervous system (CNS) extends beyond its effects on blood pressure, involving the modulation of sympathetic outflow and, as more recent research has revealed, a significant role in the integrated stress response (ISR). This technical guide provides an in-depth overview of the core pharmacology of Guanabenz, focusing on its function as an alpha-2 adrenergic agonist within the CNS. It details its signaling pathways, presents quantitative pharmacological data, outlines key experimental protocols for its study, and provides visual representations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential and experimental utility of Guanabenz.

Introduction

Guanabenz (2,6-dichlorobenzylidene aminoguanidine acetate) is an orally bioavailable small molecule that readily crosses the blood-brain barrier. Its primary pharmacological classification is a centrally acting alpha-2 adrenergic agonist. By stimulating alpha-2 adrenergic receptors in the brainstem, Guanabenz inhibits the release of norepinephrine, leading to a reduction in sympathetic outflow from the CNS to the peripheral circulatory system. This action results in decreased peripheral resistance, a slowed heart rate, and a subsequent lowering of blood pressure.

Beyond its well-established role in hypertension, recent studies have uncovered a novel mechanism of action for Guanabenz involving the integrated stress response (ISR), a cellular pathway activated by various stressors to maintain homeostasis. Guanabenz has been shown to enhance the ISR by inhibiting the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This dual mechanism of action, targeting both adrenergic signaling and cellular stress responses, has expanded the research interest in Guanabenz for potential applications in neurodegenerative diseases and other conditions involving cellular stress.

Mechanism of Action in the CNS

Alpha-2 Adrenergic Agonism

Guanabenz acts as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors. In the CNS, these receptors are predominantly of the α2A and α2C subtypes. The stimulation of these receptors in the brainstem, particularly in the locus coeruleus and nucleus of the solitary tract, is central to its sympatholytic effects.

The signaling cascade initiated by Guanabenz binding to alpha-2 adrenergic receptors involves:

-

Receptor Activation: Guanabenz binds to and activates the alpha-2 adrenergic receptor.

-

G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the inhibitory G-protein (Gi).

-

Inhibition of Adenylyl Cyclase: The activated Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Downstream Effects: The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity. This, in turn, modulates the activity of various ion channels and other effector proteins, ultimately resulting in neuronal hyperpolarization and a reduction in norepinephrine release from presynaptic terminals.

Modulation of the Integrated Stress Response (ISR)

A growing body of evidence indicates that Guanabenz also functions as a modulator of the ISR. This pathway is a critical cellular response to various stressors, such as protein misfolding in the endoplasmic reticulum (ER stress). A key event in the ISR is the phosphorylation of eIF2α, which leads to a transient reduction in global protein synthesis, allowing the cell to cope with the stress.

Guanabenz enhances the ISR by:

-

Inhibition of GADD34: Guanabenz has been shown to inhibit the Growth Arrest and DNA Damage-inducible protein 34 (GADD34), also known as PPP1R15A.

-

Inhibition of PP1c: GADD34 acts as a regulatory subunit for Protein Phosphatase 1 (PP1), recruiting its catalytic subunit (PP1c) to dephosphorylate eIF2α. By interfering with the GADD34-PP1c complex, Guanabenz prevents the dephosphorylation of eIF2α.

-

Prolonged eIF2α Phosphorylation: This inhibition results in sustained levels of phosphorylated eIF2α (p-eIF2α), which prolongs the attenuation of protein synthesis. This can be protective in conditions of chronic cellular stress by preventing the accumulation of misfolded proteins.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for Guanabenz from various studies.

| Parameter | Value | Species/System | Receptor/Target | Reference |

| Ki | 3.2 ± 0.4 nM | Rat | α2-Adrenoceptor | |

| Ki | 253.3 ± 2.8 nM | Rat | α1-Adrenoceptor | |

| EC50 | 16.32 nM | - | α2A-Adrenoceptor (full agonist) | |

| EC50 | 831 nM | Human Cystic Fibrosis Airway Epithelial Cells | Ca2+-dependent Cl- channels | |

| Kd | 3.8 µM | Turkey Erythrocyte Membranes | β-Adrenoceptors | |

| ED50 | 50-100 µg/kg i.v. | Cat | Depression of centrally evoked electrodermal responses | |

| Effective Dose (in vivo) | 5 µM and 10 µM | 3T3 Fibroblasts | Increased p-eIF2α | |

| Effective Dose (in vivo) | 11 mg/mL in drinking water | Mouse Brain | Increased p-eIF2α |

Experimental Protocols

Western Blotting for eIF2α Phosphorylation

This protocol is used to quantify the levels of total and phosphorylated eIF2α in cells or tissues treated with Guanabenz.

-

Sample Preparation:

-

Culture 3T3 fibroblasts and treat with Guanabenz (e.g., 5 µM or 10 µM) for a specified time (e.g., 8 hours).

-

For in vivo studies, administer Guanabenz to mice (e.g., in drinking water) and harvest brain tissue.

-

Lyse cells or homogenize tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-eIF2α and total eIF2α overnight at 4°C. A loading control antibody (e.g., α-Tubulin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imaging system.

-

Quantify band intensities using densitometry software. Normalize the levels of phosphorylated eIF2α to total eIF2α and the loading control.

-

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of Guanabenz for adrenergic receptors.

-

Membrane Preparation:

-

Prepare crude membrane fractions from rat brain or other relevant tissues by homogenization and differential centrifugation.

-

-

Binding Reaction:

-

Incubate the membrane preparation with a specific radioligand for the receptor of interest (e.g., [3H]clonidine for α2-adrenoceptors or [3H]prazosin for α1-adrenoceptors).

-

Add increasing concentrations of unlabeled Guanabenz to compete with the radioligand for binding.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Guanabenz concentration.

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of Guanabenz that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathways

Caption: Signaling pathways of Guanabenz in the CNS.

Experimental Workflow

Caption: Experimental workflow for Western Blotting.

Conclusion

Guanabenz is a multifaceted pharmacological agent with well-defined actions as a central alpha-2 adrenergic agonist and a more recently appreciated role as a modulator of the integrated stress response. Its ability to reduce sympathetic outflow from the CNS has been the basis for its clinical use in hypertension. The discovery of its effects on eIF2α phosphorylation has opened new avenues for research into its potential therapeutic applications for neurodegenerative diseases and other conditions characterized by cellular stress. This technical guide provides a foundational understanding of the core mechanisms, quantitative properties, and experimental investigation of Guanabenz, serving as a valuable resource for the scientific and drug development communities. Further research is warranted to fully elucidate the interplay between its adrenergic and stress-response-related activities and to explore its full therapeutic potential.

Guanabenz and Unfolded Protein Response (UPR) Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Guanabenz, an α2-adrenergic agonist, and its role as a modulator of the Unfolded Protein Response (UPR). It details the core mechanism of action, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual diagrams of the critical pathways and workflows.

The Unfolded Protein Response (UPR)

The Unfolded Protein Response (UPR) is an essential and highly conserved cellular signaling network that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[1] The primary goal of the UPR is to restore proteostasis by enhancing the protein-folding capacity of the ER, reducing the overall protein load, and degrading misfolded proteins.[1][2] In mammals, the UPR is initiated by three ER transmembrane sensor proteins: PERK (PKR-like ER kinase), IRE1 (inositol-requiring enzyme-1), and ATF6 (activating transcription factor-6).[3][4] While initially a pro-survival response, prolonged or overwhelming ER stress can switch the UPR to a pro-apoptotic pathway, contributing to the pathology of numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[5][6][7]

Guanabenz: A Modulator of the UPR

Guanabenz is an orally bioavailable α2-adrenergic receptor agonist historically used as an antihypertensive medication.[8][9] More recently, research has uncovered a distinct, "off-target" mechanism through which Guanabenz modulates the UPR, specifically by intervening in the PERK signaling branch.[8][10] This activity involves the selective inhibition of a crucial negative feedback loop, thereby prolonging a key adaptive signal that reduces the protein synthesis burden on a stressed ER.[3][11] This property has positioned Guanabenz and its analogues as tools for research and potential therapeutics for diseases characterized by protein misfolding and ER stress.[5][6]

Mechanism of Action: Targeting the PERK Pathway

Guanabenz's primary influence on the UPR is centered on the regulation of the eukaryotic translation initiation factor 2α (eIF2α).

The PERK Signaling Cascade

Under ER stress, the PERK kinase is activated, leading to the phosphorylation of eIF2α.[12] Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis, which reduces the influx of new proteins into the already-overloaded ER.[3][4] Paradoxically, p-eIF2α selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[10][13] ATF4, a transcription factor, then drives the expression of genes involved in stress adaptation, but also of pro-apoptotic factors like CHOP and GADD34 (Growth Arrest and DNA Damage-inducible protein 34).[3][10]

Guanabenz's Intervention Point

GADD34 plays a critical role in terminating the PERK signal by forming a complex with Protein Phosphatase 1 (PP1c).[3][11] This GADD34-PP1c holophosphatase specifically dephosphorylates p-eIF2α, allowing global protein synthesis to resume.[11][14] Guanabenz is reported to disrupt the GADD34-PP1c complex.[3][11] By interfering with this interaction, Guanabenz inhibits the stress-induced dephosphorylation of eIF2α, resulting in a prolonged state of eIF2α phosphorylation and a sustained suppression of protein translation in stressed cells.[3][11][15]

Downstream Consequences of Guanabenz Action

By sustaining translational attenuation, Guanabenz can have context-dependent effects. In models of protein misfolding diseases, this can be protective, giving the cell more time to clear aggregated proteins and restore homeostasis, thereby increasing cell survival.[3][11] Conversely, in certain cancer models, chronically elevating the stress signal via Guanabenz can push cells toward apoptosis or autophagy-related cell death, highlighting its potential as an anti-cancer agent.[10][16] Studies have shown that Guanabenz antagonizes the effects of ER stressors on the expression of markers like GRP78, IRE1α, and CHOP.[3]

Alternative and Controversial Mechanisms

It is important for researchers to note that the precise mechanism of Guanabenz is a subject of some debate. A few studies have reported that Guanabenz and related compounds failed to directly inhibit the GADD34-PP1c complex or affect eIF2α-P dephosphorylation in in vitro assays.[14][17] Other work suggests that Guanabenz can exert anti-inflammatory effects through both eIF2α-dependent and -independent pathways.[18] These findings suggest that while modulation of the GADD34-eIF2α axis is a prominent effect, Guanabenz may have additional biological activities.

Quantitative Effects of Guanabenz on UPR Markers

The following tables summarize quantitative data from studies investigating Guanabenz's impact on key UPR markers in different experimental models.

Table 1: Effect of Guanabenz on Tunicamycin-Induced UPR in Neonatal Rat Cardiac Myocytes (NRCM) Source: Neuber et al., 2014.[3] Conditions: NRCM treated with Tunicamycin (Tm) 2.5 µg/ml +/- Guanabenz (Ga) 2.5 µM for up to 36 hours.

| Protein Marker | Treatment | Observation |

| p-eIF2α | Tm + Ga | Significantly prolonged phosphorylation at 24h and 36h compared to Tm alone. |

| IRE1α | Tm + Ga | Markedly reduced the Tm-induced increase in protein levels. |

| GRP78 | Tm + Ga | Markedly reduced the Tm-induced increase in protein levels. |

| CHOP | Tm + Ga | Markedly reduced the Tm-induced increase in protein levels. |

Table 2: Effect of Guanabenz on Hepatocellular Carcinoma (HCC) Cells Source: Kim et al., 2019.[10] Conditions: HCC cell lines (Hep3B, Huh7) treated with Guanabenz for 3 days.

| Parameter | Cell Line | Guanabenz Concentration | Result |

| Cell Viability | Hep3B | 30 µM | >50% reduction (IC50 ≈ 20 µM) |

| Cell Viability | Huh7 | 50 µM | >50% reduction |

| p-eIF2α Level | Hep3B, Huh7 | Not specified | Upregulated protein expression |

| ATF4 Level | Hep3B, Huh7 | Not specified | Increased protein expression |

Table 3: Effect of Guanabenz on eIF2α Phosphorylation in 3T3 Fibroblasts Source: Liu et al., 2023.[8][19] Conditions: 3T3 fibroblasts treated with Guanabenz for 8 hours.

| Guanabenz Concentration | Relative p-eIF2α Level | Statistical Significance |

| 5 µM | Significantly increased | p < 0.0001 vs. Vehicle |

| 10 µM | Significantly increased | p = 0.0004 vs. Vehicle |

Key Experimental Protocols for Studying Guanabenz and UPR

Reproducible research on Guanabenz requires standardized methodologies. Below are outlines for key experimental protocols.

Induction of Endoplasmic Reticulum Stress

A crucial step is to induce a robust UPR. This is typically achieved pharmacologically.

-

Tunicamycin: An inhibitor of N-linked glycosylation. A common working concentration is 0.1–2.5 µg/mL.[3]

-

Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which disrupts ER calcium homeostasis.[3]

-

Other Stressors: Hydrogen peroxide (oxidative stress) and doxorubicin (chemotherapeutic) have also been used.[3]

-

Protocol: One day before the experiment, replace the cell medium. On the day of the experiment, treat cells with fresh medium containing the desired concentration of the ER stressor, with or without Guanabenz.[3]

Western Blot Analysis of UPR Markers

This is the gold standard for assessing changes in protein levels and phosphorylation status.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.[3]

Quantitative RT-PCR for UPR Target Genes

This method measures changes in the mRNA levels of UPR target genes.

-

RNA Isolation: Isolate total RNA from treated cells using a commercial kit (e.g., RNeasy) or TRIzol reagent.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a SYBR Green or TaqMan-based assay with specific primers for target genes (GRP78, ATF4, GADD34, CHOP) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analysis: Calculate relative mRNA expression using the ΔΔCt method.[3]

Cell Viability Assays

These assays quantify the effect of Guanabenz on cell survival under ER stress.

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with ER stressors in the presence or absence of various concentrations of Guanabenz.

-

Assay: After the desired incubation period (e.g., 24-72 hours), add the assay reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's protocol.[3][10]

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. Express results as a percentage of the vehicle-treated control.

Conclusion and Future Directions

Guanabenz serves as a critical tool for studying the UPR, specifically the PERK-eIF2α signaling axis. Its ability to selectively inhibit the GADD34-PP1c phosphatase complex provides a mechanism to prolong the adaptive translational attenuation response to ER stress.[3][11] This has demonstrated therapeutic potential in preclinical models of both neurodegenerative diseases and cancer.[10][13] However, for drug development professionals, the bell-shaped dose-response curve observed in some studies and the ongoing debate about its precise molecular interactions warrant further investigation.[3] Future research should focus on elucidating any eIF2α-independent effects, optimizing the therapeutic window, and developing analogues with greater specificity and potency to fully harness the therapeutic potential of modulating this critical UPR pathway.[20]

References

- 1. Assays for detecting the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting unfolded protein response: a new horizon for disease control | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 7. Review: Modulating the unfolded protein response to prevent neurodegeneration and enhance memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Guanabenz Acetate Induces Endoplasmic Reticulum Stress-Related Cell Death in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Guanabenz Downregulates Inflammatory Responses via eIF2α Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. PromISR-6, a Guanabenz Analogue, Improves Cellular Survival in an Experimental Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Guanabenz in Endoplasmic Reticulum (ER) Stress Modulation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of Guanabenz's mechanism of action in the context of endoplasmic reticulum (ER) stress, with a focus on its role in the Unfolded Protein Response (UPR). It consolidates key experimental findings, presents quantitative data for comparative analysis, and details relevant methodologies for research applications.

Introduction to Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a substantial portion of the cell's proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, or the expression of mutant proteins, can disrupt the ER's protein-folding capacity. This leads to an accumulation of unfolded or misfolded proteins, a state known as ER stress.

To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

-

Attenuating global protein synthesis to reduce the load of new proteins entering the ER.

-

Upregulating the expression of ER-resident chaperones and folding enzymes to enhance protein-folding capacity.

-

Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

The UPR is initiated by three transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1), Activating transcription factor 6 (ATF6), and Protein Kinase RNA-like ER Kinase (PERK).[1][2] While all three branches are crucial, Guanabenz primarily modulates the PERK pathway.

Guanabenz and the PERK Signaling Pathway

The PERK branch of the UPR plays a central role in translational control. Upon activation by ER stress, PERK dimerizes and autophosphorylates, subsequently phosphorylating the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[3][4] Phosphorylated eIF2α (p-eIF2α) inhibits the guanine nucleotide exchange factor eIF2B, leading to a global attenuation of protein synthesis.[3] Paradoxically, p-eIF2α selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[5][6]

ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and ER chaperones.[7] However, under prolonged stress, ATF4 also induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2][8] Furthermore, ATF4 and CHOP drive the expression of Growth Arrest and DNA Damage-inducible protein 34 (GADD34), also known as PPP1R15A.[9][10]

GADD34 functions as a regulatory subunit that recruits the catalytic subunit of Protein Phosphatase 1 (PP1c) to p-eIF2α, promoting its dephosphorylation.[3][9] This creates a negative feedback loop that allows for the resumption of protein synthesis.[9]

Guanabenz's Core Mechanism: Guanabenz, an α2-adrenergic receptor agonist previously used as an antihypertensive, has been identified as a modulator of this feedback loop.[9][11] It is proposed to selectively bind to the GADD34 regulatory subunit, thereby disrupting the formation or function of the GADD34-PP1c phosphatase complex.[9][12] This action inhibits the stress-induced dephosphorylation of eIF2α, resulting in a sustained phosphorylation state. By prolonging the period of translational attenuation, Guanabenz helps reduce the protein load on the ER, giving the cell more time to resolve the misfolded protein burden and restore homeostasis, thereby protecting it from ER stress-induced apoptosis.[2][9]

It is important to note that some studies have challenged this direct mechanism, suggesting Guanabenz may not affect the GADD34:PP1 complex in vitro and could act through other pathways.[13][14][15]

Quantitative Data on Guanabenz's Effects

Experimental studies have quantified the impact of Guanabenz on various markers of ER stress and cell viability. The following tables summarize key findings from studies using neonatal rat cardiac myocytes (NRCMs) and G93A mutant SOD1 transgenic mice, a model for amyotrophic lateral sclerosis (ALS).

Table 1: Effect of Guanabenz on ER Stress-Induced Cell Viability

| Cell/Animal Model | Stress Inducer | Guanabenz Conc. | Duration | Outcome | Reference |

| NRCMs | Tunicamycin (2.5 µg/ml) | 0.5 - 50 µM | 10 h | Concentration-dependent increase in cell viability | [9][16] |

| NRCMs | Tunicamycin (0.1 µg/ml) | 2.5 µM | 12, 24, 54 h | Significantly protected cells from death at all time points | [9][16] |

| NRCMs | H₂O₂ (80 µM) | 0.5 - 50 µM | 4 h | Concentration-dependent protection against oxidative stress | [9][16] |

| G93A SOD1 Mice | Mutant SOD1 | 5 mg/kg/day | From 60 days old | Significantly delayed disease onset and prolonged survival | [2] |

Table 2: Effect of Guanabenz on ER Stress Marker Expression in NRCMs

Data represents changes in protein levels relative to control, treated with Tunicamycin (Tm) ± Guanabenz (Ga). Data derived from densitometric analysis of immunoblots.

| Protein Marker | Treatment (2.5 µg/ml Tm, 2.5 µM Ga) | 6 hours | 12 hours | 24 hours | 36 hours | Reference |

| p-eIF2α | Tm only | ↑↑ | ↑↑ | ↑ | ↓ | [9][16] |

| Tm + Ga | ↑↑ | ↑↑ | ↑↑ | ↑↑ (Prolonged) | [9][16] | |

| IRE1α | Tm only | ↑ | ↑↑ | ↑ | ↑ | [9][16] |

| Tm + Ga | ↓ (vs Tm) | ↓ (vs Tm) | ↓ (vs Tm) | ↓ (vs Tm) | [9][16] | |

| GRP78 | Tm only | ↑ | ↑↑ | ↑↑ | ↑ | [9][16] |

| Tm + Ga | ↓ (vs Tm) | ↓ (vs Tm) | ↓ (vs Tm) | ↓ (vs Tm) | [9][16] | |

| CHOP | Tm only | ↑ | ↑↑ | ↑↑ | ↑ | [9][16] |

| Tm + Ga | ↓ (vs Tm) | ↓ (vs Tm) | ↓ (vs Tm) | ↓ (vs Tm) | [9][16] |

Note: Arrows indicate the direction and relative magnitude of change. "↓ (vs Tm)" indicates a reduction compared to the Tunicamycin-only group at the same time point.

Experimental Protocols

The following protocols are generalized from methodologies reported in the cited literature for studying the effects of Guanabenz on ER stress.

Cell Culture and Treatment

-

Cell Lines: Neonatal rat cardiac myocytes (NRCMs) or human hepatocellular carcinoma (HCC) cell lines are commonly used.[9][17]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Induction of ER Stress: To induce ER stress, cells are treated with an agent such as Tunicamycin (e.g., 0.1-2.5 µg/ml) or Thapsigargin.[9][18] Tunicamycin inhibits N-linked glycosylation, causing protein misfolding.

-

Guanabenz Treatment: Guanabenz acetate is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at desired concentrations (e.g., 0.5-50 µM) either concurrently with or prior to the ER stress inducer.[9][16] Vehicle controls (DMSO) are run in parallel.

Cell Viability Assays

-

Method: Cell viability is often assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assays.

-

Procedure:

-

Plate cells in 96-well plates and allow them to adhere.

-

Treat cells with ER stress inducers and/or Guanabenz for the specified duration (e.g., 4-54 hours).[9]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Normalize results to the vehicle-treated control group, which is set to 100% viability.[9]

-

Western Blotting for ER Stress Markers

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.

-

-

Quantification: Determine protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-GRP78) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or calsequestrin).[9]

-

Therapeutic Implications and Future Directions

The ability of Guanabenz to selectively modulate the UPR highlights a promising therapeutic strategy for diseases associated with ER stress and protein misfolding, including neurodegenerative diseases like ALS and prion diseases, as well as cardiovascular conditions.[2][9] By prolonging translational attenuation, Guanabenz provides a window for cellular repair, potentially mitigating the cytotoxic effects of chronic ER stress.[9][19]

However, the application of Guanabenz is not without complexity. In some contexts, such as in pancreatic β cells under lipotoxic stress, Guanabenz has been shown to exacerbate ER stress and promote apoptosis.[11][19] This suggests that its effects are highly context-dependent, and the balance between adaptive and pro-apoptotic UPR signaling is critical. Furthermore, conflicting reports on its direct interaction with the GADD34-PP1c complex warrant further investigation into its precise molecular targets and potential off-target effects.[13][15]

Future research should focus on:

-

Elucidating the definitive mechanism of action of Guanabenz and its analogs.

-

Investigating its efficacy and safety in a wider range of disease models.

-

Identifying biomarkers to predict which cellular or disease states would benefit from UPR modulation with Guanabenz.

This in-depth understanding will be crucial for the potential repositioning of Guanabenz or the development of novel, more specific GADD34-pathway inhibitors for treating protein misfolding diseases.

References

- 1. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]

- 2. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Both Transcriptional Regulation and Translational Control of ATF4 Are Central to the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Translation termination efficiency modulates ATF4 response by regulating ATF4 mRNA translation at 5′ short ORFs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcription factor ATF4 directs basal and stress-induced gene expression in the unfolded protein response and cholesterol metabolism in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection [frontiersin.org]

- 9. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CHOP upregulation and dysregulation of the mature form of the SNAT2 amino acid transporter in the placentas from small for gestational age newborns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz | eLife [elifesciences.org]

- 15. researchgate.net [researchgate.net]

- 16. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]

- 17. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

Guanabenz Hydrochloride and its Impact on eIF2α Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of guanabenz hydrochloride on the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). Guanabenz, a centrally acting alpha-2 adrenergic agonist historically used as an antihypertensive medication, has garnered significant interest for its off-target effects on the Integrated Stress Response (ISR). This document consolidates key findings on its mechanism of action, presents quantitative data from various experimental models, and provides detailed experimental protocols to facilitate further research.

Core Mechanism of Action: Inhibition of eIF2α Dephosphorylation

Cellular stress, such as that induced by the accumulation of unfolded proteins in the endoplasmic reticulum (ER), activates several signaling pathways, collectively known as the Unfolded Protein Response (UPR).[1] A key event in the UPR is the phosphorylation of eIF2α by kinases like PERK (PKR-like endoplasmic reticulum kinase).[1][2] This phosphorylation attenuates global protein synthesis, reducing the load of new proteins entering the ER, while selectively promoting the translation of stress-response genes, such as ATF4.[3][4][5]

The dephosphorylation of eIF2α is primarily mediated by a complex of Protein Phosphatase 1 (PP1) and its regulatory subunit, GADD34 (Growth Arrest and DNA Damage-inducible protein 34).[1][6] GADD34 expression is induced by ATF4, forming a negative feedback loop to restore protein synthesis after the initial stress response.[7] Guanabenz exerts its effect by selectively inhibiting the GADD34-PP1 phosphatase complex.[1][6][8] By disrupting this complex, guanabenz prolongs the phosphorylated state of eIF2α, thereby enhancing and extending the adaptive effects of the ISR.[1][6] This sustained eIF2α phosphorylation can protect cells from lethal ER stress.[1] However, it is important to note that some studies have questioned the direct effect of guanabenz on the stability of the PP1-GADD34 complex in vitro, suggesting the mechanism may be more complex.[6][9][10]

Signaling Pathway Overview

The following diagram illustrates the central role of guanabenz in modulating the PERK branch of the Unfolded Protein Response.

Caption: Guanabenz inhibits the GADD34-PP1 complex, sustaining eIF2α phosphorylation.

Quantitative Data on Guanabenz-Induced eIF2α Phosphorylation

The following tables summarize the quantitative effects of guanabenz on eIF2α phosphorylation across different experimental systems. Data is primarily derived from Western blot analysis, showing the relative increase in phosphorylated eIF2α (p-eIF2α) compared to total eIF2α.

Table 1: In Vitro Cell Culture Models

| Cell Line | Guanabenz Concentration | Treatment Duration | Fold Increase in p-eIF2α (vs. Control) | Reference |

| 3T3 Fibroblasts | 5 µM | 8 hours | Statistically significant increase | [7][11][12] |

| 3T3 Fibroblasts | 10 µM | 8 hours | Statistically significant increase | [7][11][12] |

| RAW264.7 Macrophages | 20 µM | 24 hours | Statistically significant increase | [13] |

| Neonatal Rat Cardiomyocytes | 2.5 µM (with Tunicamycin) | 6-12 hours | Maintained high p-eIF2α levels | [1] |

| Hep3B & Huh7 (HCC Cells) | Not specified | Not specified | Increased p-eIF2α | [3][14] |

| Pancreatic β cells (rat) | Not specified (with FFAs) | Not specified | Enhanced FFA-induced p-eIF2α | [2] |

Table 2: In Vivo Animal Models

| Animal Model | Guanabenz Dosage | Administration Route | Tissue Analyzed | Outcome on p-eIF2α | Reference |

| C57BL/6J Mice | 11 mg/mL | Drinking water (7 days) | Brain | Significantly increased | [7][12] |

| Vanishing White Matter Mice | 4.5 mg/kg | Single injection | Brain | Temporarily reduced (-33%) | [15] |

| Vanishing White Matter Mice | 10 mg/kg | Single injection | Brain | Temporarily reduced (-50%) | [15] |

*Note: The reduction in p-eIF2α in the Vanishing White Matter mouse model is a unique finding, potentially related to the specific pathophysiology of this disease where basal p-eIF2α levels are already altered.[15]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the effect of guanabenz on eIF2α phosphorylation.

Western Blotting for p-eIF2α and Total eIF2α

This is the most common technique used to quantify changes in eIF2α phosphorylation.

-

Cell Culture and Treatment:

-

Plate cells (e.g., 3T3 fibroblasts, RAW264.7 macrophages) at a suitable density in appropriate culture medium (e.g., DMEM or αMEM with 10% FBS).[16]

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with the desired concentration of this compound (e.g., 5 µM, 10 µM, 20 µM) or vehicle control for the specified duration (e.g., 8 or 24 hours).[7][11][13]

-

In co-treatment studies, an ER stressor like tunicamycin (e.g., 2.5 µg/ml) can be added with or without guanabenz.[1]

-

-

Protein Lysate Preparation:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer or a similar lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[4]

-

Sonicate the samples on ice and centrifuge to pellet cell debris.[4]

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Lowry assay).[4]

-

-

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein (typically 20-40 µg) by boiling in Laemmli sample buffer.[4]

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated eIF2α (Ser51) and total eIF2α overnight at 4°C. A loading control antibody (e.g., α-tubulin or GAPDH) should also be used.[7]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Quantification:

-

Measure the band intensities for p-eIF2α and total eIF2α using densitometry software (e.g., ImageJ).

-

Normalize the p-eIF2α signal to the total eIF2α signal for each sample.

-

Express the results as a fold change relative to the vehicle-treated control group.

-

Experimental Workflow Diagram

Caption: Standard workflow for assessing guanabenz's effect on eIF2α phosphorylation.

Logical Relationship Diagram

The following diagram outlines the logical progression from guanabenz administration to its ultimate cellular consequences, highlighting the central role of eIF2α phosphorylation.

Caption: Logical cascade from guanabenz action to diverse cellular outcomes.

References

- 1. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanabenz Sensitizes Pancreatic β Cells to Lipotoxic Endoplasmic Reticulum Stress and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and functional analysis of the GADD34:PP1 eIF2α phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Guanabenz Acetate Induces Endoplasmic Reticulum Stress-Related Cell Death in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Guanabenz ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Guanabenz Downregulates Inflammatory Responses via eIF2α Dependent and Independent Signaling [mdpi.com]

The Discovery and Development of Guanabenz: A Centrally Acting Antihypertensive Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Guanabenz as an antihypertensive agent. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and clinical evaluation of this compound, including experimental protocols and quantitative data.

Introduction: The Emergence of a Central Alpha-2 Adrenergic Agonist

Guanabenz, chemically known as [(2,6-dichlorobenzylidene)amino]guanidine monoacetate, is a centrally acting alpha-2 adrenergic agonist that was developed for the treatment of hypertension.[1] Its antihypertensive effect is primarily mediated by stimulating alpha-2 adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system to the peripheral circulatory system.[1][2] This centrally mediated action results in decreased peripheral vascular resistance, a slight reduction in heart rate, and consequently, a lowering of both systolic and diastolic blood pressure.[3]

Discovery and Synthesis

The initial development of Guanabenz can be traced back to research programs focused on the synthesis and pharmacological screening of novel compounds with potential cardiovascular activity.

Synthesis

The synthesis of Guanabenz, or (2,6-dichlorobenzylidene)aminoguanidine, is a multi-step process. A common synthetic route involves the condensation reaction between 2,6-dichlorobenzaldehyde and aminoguanidine.

Experimental Protocol: Synthesis of (2,6-dichlorobenzylidene)aminoguanidine Acetate

-

Reactants: 2,6-dichlorobenzaldehyde and aminoguanidine hydrochloride.

-

Reaction: A mixture of 2,6-dichlorobenzaldehyde and aminoguanidine hydrochloride is prepared in a suitable solvent, such as ethanol.

-

Conditions: The reaction mixture is typically refluxed for several hours to ensure the completion of the condensation reaction, which forms the hydrazone.

-

Purification: The resulting product, (2,6-dichlorobenzylidene)aminoguanidine, can be isolated and purified through recrystallization.

-

Salt Formation: To produce the acetate salt, the purified base is treated with acetic acid.

Early Screening and Identification as an Antihypertensive

While specific details of the initial high-throughput screening process that identified Guanabenz are not extensively documented in publicly available literature, it was likely part of a broader effort to identify compounds that interact with adrenergic receptors. The structural similarity of Guanabenz to other known alpha-adrenergic agonists would have made it a candidate for antihypertensive screening. Preclinical studies in animal models of hypertension, such as the spontaneously hypertensive rat (SHR), were crucial in identifying its blood pressure-lowering effects.[4]

Mechanism of Action: Central Alpha-2 Adrenergic Receptor Agonism

Guanabenz exerts its antihypertensive effects by acting as a selective agonist for alpha-2 adrenergic receptors, which are G protein-coupled receptors.[5]

Signaling Pathway

The binding of Guanabenz to presynaptic alpha-2 adrenergic receptors in the vasomotor center of the brainstem initiates an intracellular signaling cascade. This pathway involves the Gi heterotrimeric G-protein.

-

Receptor Binding: Guanabenz binds to the alpha-2 adrenergic receptor.

-

G-protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi). The GDP bound to the Gαi subunit is exchanged for GTP.

-

Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Decreased Neurotransmitter Release: The reduction in cAMP levels ultimately results in the inhibition of norepinephrine release from the presynaptic neuron.

This reduction in central sympathetic outflow leads to decreased stimulation of the heart and peripheral blood vessels, resulting in vasodilation and a decrease in blood pressure.

Caption: Guanabenz signaling pathway.

Preclinical Evaluation

The antihypertensive effects of Guanabenz were extensively studied in various animal models of hypertension.

Spontaneously Hypertensive Rat (SHR) Model

The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension.[6]

Experimental Protocol: Evaluation of Guanabenz in SHR

-

Animal Model: Male spontaneously hypertensive rats (SHR).[4]

-

Drug Administration: Guanabenz was administered intravenously (i.v.) at single doses of 10, 32, and 100 µg/kg.[4]

-

Blood Pressure Measurement: Mean arterial blood pressure (MAP) and heart rate were continuously monitored via an indwelling arterial catheter.[4]

-

Drug Concentration Analysis: At predetermined time points, animals were euthanized, and brain and plasma concentrations of Guanabenz were measured using a specific gas chromatographic method.[4]

Key Findings:

-

Guanabenz produced significant, dose-dependent decreases in MAP.[4]

-

Maximal blood pressure reduction was observed 15 to 30 minutes after injection.[4]

-

A significant correlation was found between the concentration of Guanabenz in the brain and the magnitude of the blood pressure decrease, supporting a central mechanism of action.[4]

-

Plasma concentrations of Guanabenz did not correlate with the antihypertensive effect.[4]

| Dose (µg/kg, i.v.) | Maximal Decrease in MAP (mm Hg, mean ± S.D.) | Brain Concentration at Tδmax (ng/g, mean ± S.D.) |

| 10 | 15 ± 8 | 10 ± 2 |

| 32 | 46 ± 20 | 29 ± 8 |

| 100 | 59 ± 15 | 89 ± 21 |

| Data from a study in spontaneously hypertensive rats.[4] |

Clinical Development

Following promising preclinical results, Guanabenz underwent extensive clinical evaluation to establish its safety and efficacy in hypertensive patients.

Dose-Response Studies

Experimental Protocol: Single Oral Dose-Response Study

-

Study Design: A single-blind, placebo-controlled study.

-

Patient Population: Twelve patients with mild to moderate hypertension.

-

Dosage: Ascending single oral doses of 2, 4, 8, 16, 24, and 32 mg of Guanabenz were administered.

-

Blood Pressure Measurement: Blood pressure was monitored at regular intervals to determine the onset, peak, and duration of the antihypertensive effect.

Key Findings:

-

The greatest maximum response in blood pressure reduction was observed with the 16 mg dose.

-

The onset of action decreased and the duration of action increased with higher doses.

| Dose (mg) | Onset of Action (hours) | Duration of Action (hours) |

| 2 | 4 | 6 |

| 32 | 2 | 22 |

| Data from a single oral dose-response study. |

Comparative Clinical Trials

Guanabenz was compared to other centrally acting antihypertensive agents, such as clonidine and methyldopa.

Experimental Protocol: Guanabenz vs. Clonidine

-

Study Design: A 6-month double-blind, randomized clinical trial.

-

Patient Population: 188 hypertensive patients.

-

Treatment: Patients received either Guanabenz or clonidine twice daily.

-

Efficacy Endpoint: Change in supine diastolic blood pressure (SDBP) from baseline.

Key Findings:

-

Both Guanabenz and clonidine produced clinically and statistically significant reductions in SDBP.

-

The incidence of adverse effects, primarily drowsiness and dry mouth, was similar between the two groups.

| Treatment Group | Baseline SDBP (mm Hg, mean) | SDBP at 6 Months (mm Hg, mean) |

| Guanabenz | 103 | 88 |

| Clonidine | 101 | 88 |

| Data from a 6-month comparative trial. |

Effects on Physiological Parameters

Experimental Protocol: Assessment of Plasma Catecholamines and Renin Activity

-

Study Design: Various clinical trials included the measurement of plasma norepinephrine and plasma renin activity (PRA) to elucidate the mechanism of action of Guanabenz.

-

Sample Collection: Blood samples were collected from patients at baseline and during treatment with Guanabenz.

-

Assay Methods:

-

Plasma Catecholamines: Typically measured using a radioenzymatic assay or high-performance liquid chromatography (HPLC).[1][7] The radioenzymatic assay involves the conversion of catecholamines to their radiolabeled O-methylated derivatives using catechol-O-methyltransferase (COMT) and a tritium-labeled methyl donor (S-adenosylmethionine).[7]

-

Plasma Renin Activity (PRA): Measured by radioimmunoassay (RIA) of angiotensin I generated during incubation of plasma.[8] The protocol involves incubating plasma at a controlled pH and temperature in the presence of angiotensinase and converting enzyme inhibitors, followed by quantification of the generated angiotensin I by RIA.[8]

-

Key Findings:

-

Chronic administration of Guanabenz has been shown to decrease plasma norepinephrine levels, consistent with its central sympatholytic action.

-

The effect of Guanabenz on plasma renin activity has been reported to be not consistently significant.[9]

Regulatory History and Current Status

Guanabenz was approved by the U.S. Food and Drug Administration (FDA) for the treatment of hypertension. It was marketed under the trade name Wytensin. While effective, the use of Guanabenz has declined with the advent of newer antihypertensive agents with more favorable side-effect profiles. Recently, there has been renewed interest in Guanabenz for its potential neuroprotective and anti-inflammatory properties.[5][10][11]

Conclusion

Guanabenz represents a significant development in the understanding and treatment of hypertension through central alpha-2 adrenergic agonism. Its discovery and clinical evaluation have provided valuable insights into the role of the central nervous system in blood pressure regulation. This technical guide has summarized the key historical, pharmacological, and clinical aspects of Guanabenz, providing a detailed resource for researchers and drug development professionals. The methodologies and data presented herein offer a foundation for further investigation into the therapeutic potential of this and related compounds.

Caption: Guanabenz development workflow.

References

- 1. Methods of plasma catecholamine measurement including radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanabenz effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationship of guanabenz concentrations in brain and plasma to antihypertensive effect in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanabenz - Wikipedia [en.wikipedia.org]

- 6. inotiv.com [inotiv.com]

- 7. High-performance liquid chromatographic radioenzymatic assay for plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guanabenz: a centrally acting, natriuretic antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Guanabenz acetate, an antihypertensive drug repurposed as an inhibitor of Escherichia coli biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions | PLOS One [journals.plos.org]

Guanabenz Hydrochloride: A Potential Therapeutic Avenue for Amyotrophic Lateral Sclerosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease with a critical unmet need for effective therapies. Recent research has illuminated the role of cellular stress and the unfolded protein response (UPR) in the pathophysiology of ALS. Guanabenz hydrochloride, an FDA-approved alpha-2 adrenergic agonist, has emerged as a compound of interest due to its ability to modulate the UPR. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the investigation of guanabenz as a potential treatment for ALS, intended for researchers, scientists, and drug development professionals. The document details the mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols, and visualizes the core signaling pathways.

Introduction: The Unfolded Protein Response in ALS